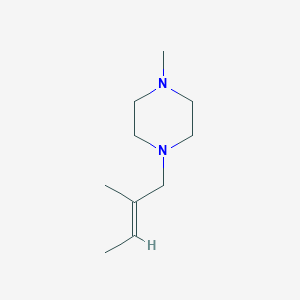
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide
Übersicht
Beschreibung
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide, also known as CMPT, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss its potential future directions in scientific research.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. It may also have neuroprotective effects, and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide for lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. However, one limitation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide. One area of interest is in the development of new cancer therapies. Further studies are needed to better understand the mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide, and to determine its efficacy in treating different types of cancer. Other potential areas of research include the development of new anti-inflammatory agents, and the investigation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide's neuroprotective effects.
Synthesemethoden
The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium methoxide. This reaction results in the formation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide as a yellow solid. The purity of the compound can be improved through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has anti-tumor properties, and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10-5-7(2-3-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKDXWFLCLTPE-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425410 | |
| Record name | 2-Propenethioamide, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95877-09-1 | |
| Record name | 2-Propenethioamide, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)



![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)